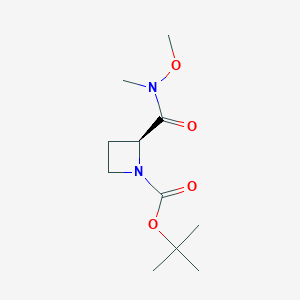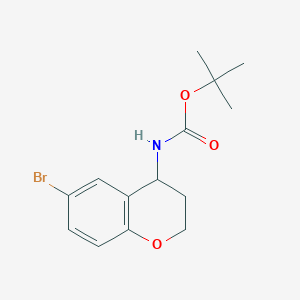
Tert-butyl 6-bromochroman-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-bromochroman-4-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromine atom attached to the chroman ring and a tert-butyl ester group attached to the carbamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-bromochroman-4-ylcarbamate typically involves the following steps:
Bromination: The chroman ring is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carbamate Formation: The brominated chroman is then reacted with tert-butyl isocyanate to form the carbamate ester. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Tert-butyl 6-bromochroman-4-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The chroman ring can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or mixed solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted chroman derivatives.
Hydrolysis: Formation of 6-bromo-chroman-4-carboxylic acid and tert-butyl alcohol.
Oxidation: Formation of chroman-4,5-quinone derivatives.
Reduction: Formation of dihydrochroman derivatives.
科学的研究の応用
Chemistry
In chemistry, Tert-butyl 6-bromochroman-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through substitution reactions.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The chroman ring system is a common motif in bioactive molecules, and the carbamate ester group can interact with biological targets such as enzymes and receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the design of novel compounds with specific properties for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of Tert-butyl 6-bromochroman-4-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbamate ester group can form specific interactions with active sites, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
類似化合物との比較
Similar Compounds
(6-chloro-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a chlorine atom instead of bromine.
(6-fluoro-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a fluorine atom instead of bromine.
(6-methyl-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in Tert-butyl 6-bromochroman-4-ylcarbamate imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
特性
分子式 |
C14H18BrNO3 |
|---|---|
分子量 |
328.20 g/mol |
IUPAC名 |
tert-butyl N-(6-bromo-3,4-dihydro-2H-chromen-4-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-7-18-12-5-4-9(15)8-10(11)12/h4-5,8,11H,6-7H2,1-3H3,(H,16,17) |
InChIキー |
OTLKVPKPFOFEBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCOC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


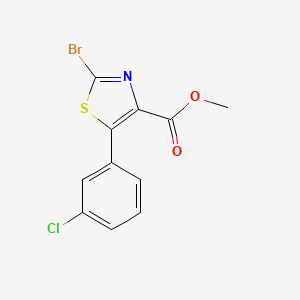
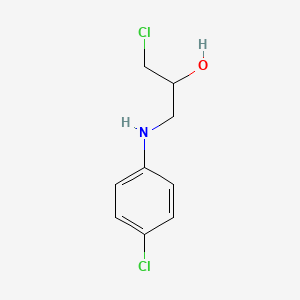
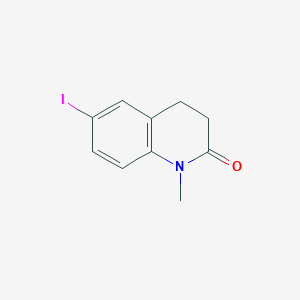
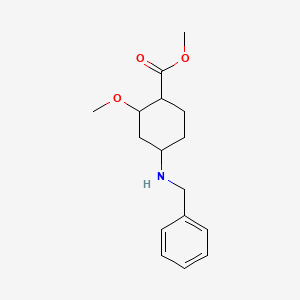
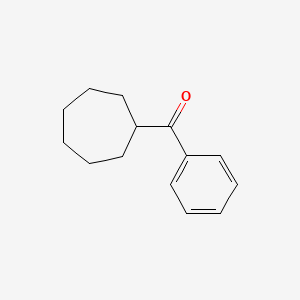
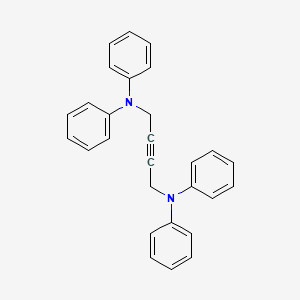
![2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol](/img/structure/B8558809.png)

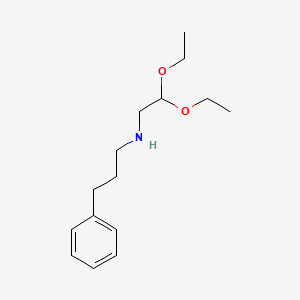
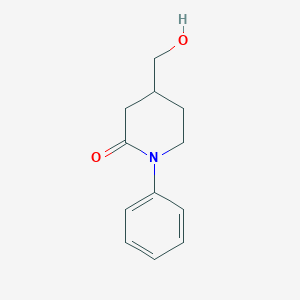
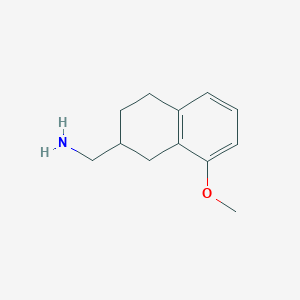
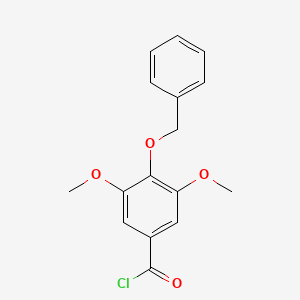
![3-[2-(2,4-dichlorophenyl)ethyl]-7-nitro-1H-quinazoline-2,4-dione](/img/structure/B8558834.png)
